molecular formula C10H18N2O3 B14354263 N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide CAS No. 93633-73-9

N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide

Cat. No.: B14354263
CAS No.: 93633-73-9
M. Wt: 214.26 g/mol
InChI Key: MSJDJWIPQUGBCG-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of dimethylcarbamoyl chloride with 4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as benzene or xylene and catalysts like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where phosgene and dimethylamine are reacted at high temperatures (around 275°C) to produce dimethylcarbamoyl chloride, which is then reacted with 4,4-dimethyl-3-oxopentanoic acid .

Chemical Reactions Analysis

Types of Reactions: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: It reacts with nucleophiles to form substituted products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with molecular targets such as enzymes and proteins. It acts by transferring its dimethylcarbamoyl group to specific sites on the target molecules, thereby altering their function. This can lead to inhibition of enzyme activity or modification of protein structure, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Dimethylcarbamoyl chloride
  • N,N-Dimethylcarbamoyl chloride
  • Carbamoyl chloride

Comparison: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific structure, which includes a dimethylcarbamoyl group and a 4,4-dimethyl-3-oxopentanoic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, dimethylcarbamoyl chloride is primarily used as a reagent for transferring dimethylcarbamoyl groups, while this compound has broader applications in synthesis and research .

Properties

CAS No.

93633-73-9

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)7(13)6-8(14)11-9(15)12(4)5/h6H2,1-5H3,(H,11,14,15)

InChI Key

MSJDJWIPQUGBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC(=O)N(C)C

Origin of Product

United States

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